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Compound Name: Lactose octaacetate
Cat. No.: B15565655
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lactose octaacetate
as a bitter taste standard in sensory studies. Detailed protocols for its application in sensory
evaluation are outlined to ensure reproducible and reliable results in academic and industrial

research settings.

Introduction

Lactose octaacetate is a derivative of lactose, a disaccharide sugar. While lactose itself is
mildly sweet, the acetylation of its hydroxyl groups results in a compound with a distinctly bitter
taste. This property makes lactose octaacetate a useful non-toxic, stable, and soluble bitter-
tasting compound for sensory science research. It is frequently employed as a standard for
evaluating the intensity of bitterness in various substances, for training sensory panels, and in
studies investigating the mechanisms of bitter taste perception. Its consistent bitterness profile
allows for the calibration of sensory panels and the standardized assessment of bitter-masking
technologies in the food and pharmaceutical industries.

Properties of Lactose Octaacetate
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Property Value

Chemical Formula C2sH38010

Molar Mass 678.59 g/mol
Appearance White crystalline powder
Taste Profile Predominantly bitter

Soluble in ethanol and chloroform, slightly

Solubilit
Y soluble in water

Applications in Sensory Science

 Bitter Taste Standard: Used as a reference to compare and quantify the bitterness of other

compounds.

e Sensory Panel Training: Employed to familiarize and calibrate sensory panelists to a specific

level of bitterness.

o Screening of Bitter Blockers: Utilized in assays to test the efficacy of compounds designed to

mask or block bitter tastes.

o Psychophysical Studies: Applied in research to understand the perception and processing of

bitter taste signals.

Data Presentation
Table 1: Comparative Bitterness Thresholds of Common
Bitter Compounds

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565655?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Recognition Threshold

Compound Detection Threshold (mM)
(mM)

Quinine HCI 0.008 0.03
Caffeine 0.3 1.2
Sucrose Octaacetate 0.008 0.02

Data not available in cited Data not available in cited
Lactose Octaacetate ) )

literature literature
Denatonium Benzoate 0.00003 0.0001

Note: The threshold values can vary depending on the methodology and the sensory acuity of
the panelists.

Table 2: Example Bitterness Intensity Ratings on a

Labeled Magnitude Scale(IMS)

Compound (Concentration) Mean Intensity Rating (LMS)
Quinine HCI (0.1 mM) 45 (Strong)

Caffeine (5 mM) 30 (Moderate)

Lactose Octaacetate (1 mM) Data not available in cited literature
Denatonium Benzoate (0.001 mM) 60 (Very Strong)

The Labeled Magnitude Scale (LMS) is a semantic scale of perceptual intensity characterized
by a quasi-logarithmic scaling. The labels correspond to: 0 (No sensation), 1.4 (Barely
detectable), 6 (Weak), 17 (Moderate), 35 (Strong), 53 (Very strong), and 100 (Strongest
imaginable).

Experimental Protocols
Protocol 1: Determination of Bitterness Detection
Threshold of Lactose Octaacetate
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Objective: To determine the lowest concentration of lactose octaacetate at which a bitter taste
can be detected.

Materials:

o Lactose octaacetate (reagent grade)
e Deionized water

e Glass vials with caps

o Graduated cylinders and pipettes

o Panelist scorecards

Procedure:

o Stock Solution Preparation: Prepare a 10 mM stock solution of lactose octaacetate in
deionized water. Gentle heating may be required for complete dissolution. Allow the solution
to cool to room temperature.

o Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from 0.001 mM
to 1.0 mM.

o Panelist Selection and Training: Select a panel of 10-15 trained sensory assessors. Panelists
should be trained to recognize and identify the five basic tastes (sweet, sour, salty, bitter,
umami).

o Testing Procedure (Ascending Forced-Choice Method):

o Present each panelist with three randomly coded samples. Two samples contain deionized
water, and one contains a specific concentration of the lactose octaacetate solution.

o Start with the lowest concentration and present the samples in an ascending order of
concentration.

o Instruct panelists to rinse their mouth with deionized water before tasting each set of
samples.
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o Ask panelists to identify the "odd" sample (the one that tastes different from the other two).

o The individual's detection threshold is the lowest concentration at which they can correctly
identify the odd sample in two consecutive presentations.

o Data Analysis: The group detection threshold is calculated as the geometric mean of the
individual thresholds.

Protocol 2: Measurement of Suprathreshold Bitterness
Intensity of Lactose Octaacetate

Objective: To quantify the perceived bitterness intensity of lactose octaacetate at
concentrations above the detection threshold.

Materials:

o Lactose octaacetate solutions at various concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0
mM)

o Reference bitter standards (e.g., quinine HCI solutions of known bitterness intensity)
o Deionized water for rinsing

» Panelist scorecards with a Labeled Magnitude Scale (LMS)

Procedure:

o Panelist Training: Train a panel of 10-15 assessors on the use of the Labeled Magnitude
Scale (LMS) for rating taste intensity. Use reference standards of varying bitterness to
anchor the scale.

e Sample Presentation:

o Present the lactose octaacetate solutions and reference standards in a randomized order
to each panelist.

o Provide deionized water for palate cleansing between samples. A waiting period of at least
one minute between samples is recommended to avoid taste adaptation.
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o Evaluation:

o Instruct panelists to take a sip of the sample, hold it in their mouth for 5-10 seconds, and
then expectorate.

o Ask panelists to rate the maximum perceived bitterness intensity on the LMS.

o Data Analysis: Calculate the mean and standard deviation of the intensity ratings for each
concentration of lactose octaacetate. Compare these ratings to those of the reference bitter
standards.

Visualizations

Click to download full resolution via product page

Caption: Bitter taste signaling pathway initiated by lactose octaacetate.
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Caption: Workflow for sensory evaluation of lactose octaacetate.

¢ To cite this document: BenchChem. [Application Notes and Protocols: Lactose Octaacetate
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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